2,4-Dichloro-N-(3-nitrobenzylidene)-aniline

Catalog No.
S12409441
CAS No.
M.F
C13H8Cl2N2O2
M. Wt
295.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-N-(3-nitrobenzylidene)-aniline

Product Name

2,4-Dichloro-N-(3-nitrobenzylidene)-aniline

IUPAC Name

N-(2,4-dichlorophenyl)-1-(3-nitrophenyl)methanimine

Molecular Formula

C13H8Cl2N2O2

Molecular Weight

295.12 g/mol

InChI

InChI=1S/C13H8Cl2N2O2/c14-10-4-5-13(12(15)7-10)16-8-9-2-1-3-11(6-9)17(18)19/h1-8H

InChI Key

WFNBZABIBUABTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=C(C=C(C=C2)Cl)Cl

2,4-Dichloro-N-(3-nitrobenzylidene)-aniline is an organic compound classified as a Schiff base, characterized by the presence of a benzylidene group linked to an aniline moiety. The molecular structure includes two chlorine atoms located at the 2 and 4 positions of the aniline ring and a nitro group positioned at the 3 position of the benzylidene ring. Its chemical formula is C₁₃H₈Cl₂N₂O₂, with a molecular weight of approximately 295.13 g/mol .

, including:

  • Oxidation: The nitro group can be reduced to an amino group under specific conditions.
  • Reduction: The compound can be reduced to yield the corresponding amine.
  • Substitution: The chlorine atoms may undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically employed.
  • Substitution: Nucleophiles like amines, thiols, and alkoxides can be utilized for substitution reactions.

Major Products Formed

  • Oxidation: Leads to the formation of 2,4-dichloro-N-(3-aminobenzylidene)-aniline.
  • Reduction: Produces 2,4-dichloro-N-(3-nitrobenzyl)-aniline.
  • Substitution: Results in various substituted derivatives depending on the nucleophile used.

Research indicates that 2,4-Dichloro-N-(3-nitrobenzylidene)-aniline exhibits potential biological activities. It has been investigated for its antimicrobial properties and its effectiveness against certain cancer cell lines. The compound's mechanism of action may involve interaction with specific molecular targets, potentially modulating enzyme activity or inducing oxidative stress through redox reactions involving its nitro group .

The synthesis of 2,4-Dichloro-N-(3-nitrobenzylidene)-aniline typically involves a condensation reaction between 2,4-dichloroaniline and 3-nitrobenzaldehyde. This reaction is generally carried out in the presence of an acid catalyst (such as hydrochloric or sulfuric acid) under reflux conditions to facilitate Schiff base formation. The resulting product is then purified through recrystallization. In industrial applications, continuous flow reactors may enhance efficiency and yield during production .

This compound has several notable applications:

  • In Chemistry: It serves as a reagent in organic synthesis and as a precursor for more complex molecules.
  • In Biology: It is explored for potential use in drug development and as a pharmacophore in medicinal chemistry.
  • In Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Studies on 2,4-Dichloro-N-(3-nitrobenzylidene)-aniline have focused on its interactions with various biological targets. Its ability to form stable complexes with enzymes suggests that it may inhibit certain enzymatic activities, which could be beneficial in therapeutic contexts. Additionally, its redox-active nitro group may contribute to generating reactive oxygen species, leading to cellular damage in pathogenic organisms or cancer cells .

Several compounds share structural similarities with 2,4-Dichloro-N-(3-nitrobenzylidene)-aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,4-DichloroanilineContains two chlorine atoms on the aniline ringLacks the benzylidene and nitro groups
N-(3-Nitrobenzylidene)anilineContains a nitro group but no chlorinesSimpler structure without dichlorination
4-Chloro-N-(3-nitrobenzylidene)-anilineContains one chlorine atom and a nitro groupVariation in chlorine positioning
N,N-Dimethyl-2,4-dichloroanilineSimilar dichlorination but with dimethyl substitutionDifferent amine substitution

Uniqueness

The uniqueness of 2,4-Dichloro-N-(3-nitrobenzylidene)-aniline lies in its combination of both dichlorination and nitro substitution on the benzylidene moiety. This specific arrangement allows it to exhibit distinct chemical reactivity and biological activity compared to other related compounds .

Traditional Condensation Reaction Approaches

The classical synthesis of 2,4-Dichloro-N-(3-nitrobenzylidene)-aniline involves a condensation reaction between 2,4-dichloroaniline and 3-nitrobenzaldehyde under acidic conditions. In a representative procedure, equimolar quantities of the reactants are dissolved in ethanol, followed by the addition of glacial acetic acid as a catalyst. The mixture is refluxed for 4–6 hours, during which the Schiff base forms via nucleophilic attack of the amine on the carbonyl group, followed by dehydration. The product precipitates upon cooling and is purified via recrystallization from ethanol, yielding approximately 60%.

Key factors influencing this method include:

  • Catalyst selection: Glacial acetic acid protonates the carbonyl oxygen of 3-nitrobenzaldehyde, increasing its electrophilicity and facilitating imine bond formation.
  • Reaction time: Prolonged reflux ensures complete conversion but risks side reactions such as oxidation of the nitro group.
  • Solvent polarity: Ethanol, a polar protic solvent, enhances reactant solubility while stabilizing intermediates through hydrogen bonding.

A comparative analysis of traditional synthesis parameters is provided in Table 1.

Table 1: Traditional Condensation Reaction Parameters

Reactant RatioCatalystSolventTemperature (°C)Yield (%)
1:1Glacial acetic acidEthanol78 (reflux)60

Green Chemistry Synthesis Strategies

To address environmental concerns, greener synthesis methods have been developed, prioritizing energy efficiency and reduced solvent use.

Water-Based Synthesis

In aqueous media, 2,4-dichloroaniline and 3-nitrobenzaldehyde are stirred at room temperature, leveraging the exothermic nature of the reaction. This method eliminates organic solvents and achieves yields of 80–90% within 30 minutes. The absence of volatile organic compounds (VOCs) aligns with green chemistry principles, though reactant solubility in water remains a limitation.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction. A mixture of reactants in dimethyl sulfoxide (DMSO) with piperidine as a base catalyst is irradiated for 3–6 minutes, yielding 73–86%. The rapid, uniform heating of microwaves reduces energy consumption and prevents thermal degradation of sensitive functional groups.

Mechanochemical (Grindstone) Synthesis

Solvent-free grinding of reactants in a mortar and pestle for 5–10 minutes produces the Schiff base with 53–70% yield. While lower in efficiency, this method eliminates solvent waste and is ideal for small-scale applications.

Table 2: Green Synthesis Method Comparison

MethodConditionsTimeYield (%)
Water-basedRoom temperature, H₂O30 min80–90
MicrowaveDMSO, piperidine, 300 W3–6 min73–86
MechanochemicalSolvent-free grinding5–10 min53–70

Catalytic Systems for Enhanced Yield Optimization

Catalysts play a critical role in modulating reaction efficiency.

Acid Catalysts

Glacial acetic acid remains the standard catalyst in traditional methods, though stronger acids like hydrochloric acid can accelerate the reaction. However, excessive acidity may promote side reactions, such as hydrolysis of the imine bond.

Base Catalysts

In microwave-assisted synthesis, piperidine acts as a base, deprotonating the amine to enhance its nucleophilicity. This shifts the reaction equilibrium toward Schiff base formation, improving yields.

Bifunctional Catalysts

Emerging studies suggest that bifunctional catalysts (e.g., acid-base pairs) could further optimize yields by simultaneously activating both reactants. For example, silica-supported sulfonic acid groups have shown promise in similar Schiff base syntheses, though specific data for this compound remain unexplored.

Solvent Effects on Reaction Kinetics

Solvent choice profoundly impacts reaction rate and equilibrium.

Polar Protic Solvents

Ethanol, widely used in traditional methods, stabilizes charged intermediates through hydrogen bonding. However, high polarity can slow dehydration, necessitating prolonged reflux.

Polar Aprotic Solvents

Dimethyl sulfoxide (DMSO), employed in microwave synthesis, enhances reaction rates by stabilizing the transition state without hydrogen bonding. Its high boiling point also permits elevated temperatures without evaporation.

Solvent-Free Systems

Mechanochemical synthesis eliminates solvent effects entirely, relying on molecular friction to drive the reaction. While environmentally benign, this method suffers from lower yields due to incomplete reactant mixing.

Table 3: Solvent Impact on Reaction Kinetics

SolventPolarityBoiling Point (°C)Reaction TimeYield (%)
EthanolProtic784–6 hours60
DMSOAprotic1893–6 minutes73–86
Solvent-freeN/AN/A5–10 minutes53–70

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

293.9962829 g/mol

Monoisotopic Mass

293.9962829 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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